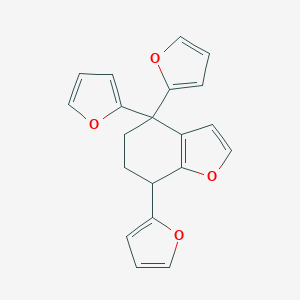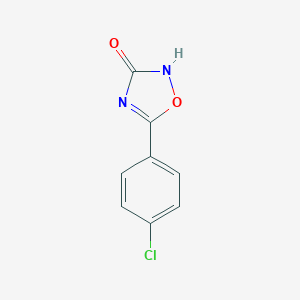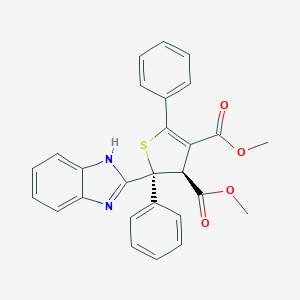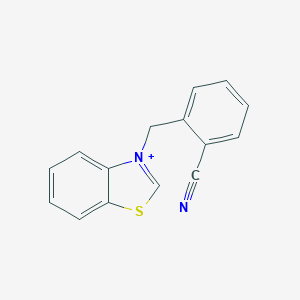
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazolidinone ring and a thioxo group. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antidiabetic effects and to improve insulin sensitivity in diabetic animals.
実験室実験の利点と制限
One advantage of using 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone in lab experiments is its potential to target specific enzymes and signaling pathways. This makes it a useful tool for investigating the biological mechanisms underlying various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
将来の方向性
There are several future directions for the study of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone. One direction is to further investigate its mechanism of action and to identify its molecular targets. This will help to better understand its biological effects and potential applications. Another direction is to explore its potential as a therapeutic agent for various diseases and conditions. This will involve conducting more preclinical and clinical studies to evaluate its safety and efficacy. Additionally, further research is needed to explore its potential as a biopesticide and herbicide, as well as its potential use in materials science.
合成法
The synthesis of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has been achieved using different methods. One of the most common methods involves the reaction of cyclohexanone with ethyl isothiocyanate and ammonium acetate in the presence of acetic acid. This reaction leads to the formation of the imidazolidinone ring and the thioxo group. Other methods involve the use of different starting materials and reagents to produce the same compound.
科学的研究の応用
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential as a biopesticide and herbicide. In materials science, it has been explored for its potential use in the synthesis of novel materials.
特性
分子式 |
C11H16N2OS |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
(5Z)-3-cyclohexyl-5-ethylidene-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2,8H,3-7H2,1H3,(H,12,15)/b9-2- |
InChIキー |
IPSNJFYHJNBYIB-MBXJOHMKSA-N |
異性体SMILES |
C/C=C\1/C(=O)N(C(=S)N1)C2CCCCC2 |
SMILES |
CC=C1C(=O)N(C(=S)N1)C2CCCCC2 |
正規SMILES |
CC=C1C(=O)N(C(=S)N1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)

![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)

methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)

